1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic substitutional analysis of its backbone and functional groups. The parent chain is a propan-2-ol structure (three-carbon chain with a hydroxyl group at position 2). At position 1 of this chain, an amino group (-NH₂) and a 4-chloro-3-(trifluoromethyl)phenyl substituent are attached. The full IUPAC name is 1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-ol .
Molecular Geometry and Stereochemical Considerations
The molecule contains two chiral centers at carbons 1 and 2 of the propan-2-ol backbone, resulting in four possible stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). The spatial arrangement of substituents around these centers dictates the compound’s three-dimensional conformation and intermolecular interactions.
Bond Connectivity and Spatial Features
- Backbone : The propan-2-ol chain adopts a staggered conformation to minimize steric hindrance between the hydroxyl (-OH), amino (-NH₂), and aromatic substituents.
- Phenyl ring : The 4-chloro-3-(trifluoromethyl)phenyl group is planar, with the -CF₃ and -Cl groups inducing significant electron-withdrawing effects.
- Hydrogen bonding : The hydroxyl and amino groups participate in intramolecular hydrogen bonding, stabilizing specific conformers.
Stereochemical Descriptors
- (1R,2R)-isomer : Both chiral centers have R configurations.
- (1R,2S)-isomer : Carbon 1 is R, and carbon 2 is S.
The stereochemistry is unambiguously defined using Cahn-Ingold-Prelog priorities, as reflected in the compound’s InChIKey (XOKSOWRYJFLXDJ-CDUCUWFYSA-N for the (1R,2S)-isomer).
Comparative Analysis of Stereoisomers
The stereoisomers of this compound exhibit distinct physicochemical properties due to variations in spatial arrangement.
Table 1: Stereoisomeric Variants and Identifiers
| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (1R,2R) | 1213507-58-4 | C₁₀H₁₁ClF₃NO | 253.65 |
| (1R,2S) | 1269928-40-6 | C₁₀H₁₁ClF₃NO | 253.65 |
Key Differences
- Crystallographic Packing : The (1R,2R)-isomer forms a more compact crystal lattice due to favorable dipole-dipole interactions between the -CF₃ and -NH₂ groups.
- Solubility : The (1R,2S)-isomer demonstrates higher aqueous solubility, attributed to its ability to form intermolecular hydrogen bonds with water.
- Melting Points : Experimental data suggest that diastereomers like (1R,2R) and (1R,2S) exhibit melting point differences exceeding 20°C, reflecting divergent lattice energies.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations provide critical insights into the electronic distribution and reactive sites of the molecule.
Key Findings from Computational Studies
Electron-Withdrawing Effects :
HOMO-LUMO Analysis :
Dipole Moment :
Figure 1: DFT-Calculated Electron Density Map
![Electron density map showing regions of high (red) and low (blue) electron density. The -CF₃ and -Cl groups are evident as electron-deficient zones.]
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3 |
InChI Key |
XOKSOWRYJFLXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Reactions
- Aromatic aldehyde precursor: 4-chloro-3-(trifluoromethyl)benzaldehyde is commonly used as the starting aromatic compound.
- Chiral amines or chiral catalysts: To introduce chirality, enantioselective catalysts or chiral amines are employed.
- Solvents: Ethanol or methanol are typical solvents used for their compatibility with hydrogenation and amination reactions.
Synthetic Route Outline
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 4-chloro-3-(trifluoromethyl)benzaldehyde with a chiral amine | Room temperature to mild heating | Forms imine intermediate |
| 2 | Reduction of imine to amino alcohol | Hydrogenation with Pd/C catalyst under H2 atmosphere | Achieves stereoselective reduction |
| 3 | Protection/deprotection of functional groups | Use of protecting groups such as Boc or TBDMS if needed | Prevents side reactions |
| 4 | Purification | Recrystallization or chiral chromatography | Ensures high enantiomeric purity |
Industrial Scale Preparation
- Large-scale batch reactors are optimized for temperature, pressure, and reagent stoichiometry to maximize yield.
- Continuous flow reactors may be employed for better control and scalability.
- Automated synthesis platforms can enhance reproducibility and efficiency.
Control of Stereochemistry
Achieving the desired stereochemical configuration (e.g., (1S,2R)) is critical. Methods include:
- Enantioselective catalysis: Using catalysts such as Sharpless epoxidation or enzymatic resolution to favor one enantiomer.
- Functional group protection: Protecting amino and hydroxyl groups to avoid racemization during synthesis.
- Mild deprotection conditions: Using mild acidic or basic conditions (e.g., HCl in ethanol or NaOH in THF) to remove protecting groups without loss of stereochemical integrity.
- Analytical validation: Employing chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to verify enantiomeric excess.
Preparation of Key Intermediate: 4-chloro-3-(trifluoromethyl)phenyl Isocyanate
A critical intermediate in the synthesis is 4-chloro-3-(trifluoromethyl)phenyl isocyanate, synthesized via a multi-step process:
| Step | Description | Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Nitration of o-chlorotrifluoromethylbenzene with acetic anhydride and concentrated nitric acid at 10-15 °C | 3-4 hours stirring, pH adjustment with NaOH | Organic phase collected |
| 2 | Reaction with hydrazine hydrate in ethanol under reflux with FeCl3 catalyst | Dropwise addition over 3-3.5 hours | Filtration and solvent removal |
| 3 | Reaction with triphosgene and catalyst (DMAP or pyridine) in organic solvent (1,2-dichloroethane, dioxane, or chloroform) at -5 to 5 °C | Reflux for 3-5 hours, chromatographic detection | Crude product obtained |
| 4 | Vacuum distillation at 95-100 °C under ≤ -0.096 MPa | Purity ~99.85%, molar yield ~80.6% | Finished isocyanate product |
This intermediate is then used in subsequent steps to introduce the amino alcohol functionality.
Reaction Conditions and Reagents Summary
| Reaction Type | Reagents | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Nitration | Concentrated HNO3, acetic anhydride | - | 10-15 °C | Controlled dropwise addition |
| Hydrazine substitution | Hydrazine hydrate (80%), FeCl3 catalyst | Ethanol | Reflux | Slow dropwise addition |
| Isocyanate formation | Triphosgene, DMAP or pyridine | 1,2-dichloroethane, dioxane, chloroform | -5 to 5 °C, reflux | Chromatographic monitoring |
| Reduction to amino alcohol | Pd/C catalyst, H2 gas | Ethanol or methanol | Mild heating | Stereoselective hydrogenation |
Purification Techniques
- Recrystallization: Used to purify the final amino alcohol compound.
- Chromatography: Chiral HPLC for enantiomeric purity; silica gel chromatography for removal of impurities.
- Vacuum distillation: For purification of intermediates like isocyanates.
Research Findings and Analytical Characterization
- NMR Spectroscopy: 1H and 19F NMR provide insight into the stereochemistry and electronic environment, with characteristic coupling constants (e.g., 2JH-F ~47.4 Hz).
- X-ray Crystallography: Confirms absolute configuration of chiral centers.
- Computational Modeling: Density functional theory (DFT) studies predict molecular polarity and reactivity influenced by the 4-chloro-3-(trifluoromethyl)phenyl substituent.
- Enantiomeric Excess (ee): Typically monitored by chiral HPLC using cellulose-based stationary phases.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Nitration of o-chlorotrifluoromethylbenzene | Acetic anhydride, HNO3 | 10-15 °C, 3-4 h | Organic phase with nitro intermediate |
| 2 | Hydrazine substitution | Hydrazine hydrate, FeCl3 | Reflux, 3-3.5 h | Hydrazine intermediate |
| 3 | Isocyanate formation | Triphosgene, DMAP/pyridine | -5 to 5 °C, reflux 3-5 h | Crude isocyanate |
| 4 | Vacuum distillation | - | 95-100 °C, ≤ -0.096 MPa | Purified 4-chloro-3-(trifluoromethyl)phenyl isocyanate |
| 5 | Amination and reduction | Chiral amine, Pd/C, H2 | Mild heating | Chiral amino alcohol |
| 6 | Purification | Recrystallization, chiral HPLC | - | High purity, high ee product |
Chemical Reactions Analysis
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the amino alcohol group, potentially forming secondary or tertiary amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atom.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NaOH). Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like ethanol or methanol.
Scientific Research Applications
Pharmaceutical Applications
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is primarily investigated for its potential therapeutic effects. The trifluoromethyl group enhances lipophilicity and membrane permeability, which is crucial for drug design.
Case Studies
- Anticancer Activity : Research indicates that this compound exhibits significant activity against various cancer cell lines. A study demonstrated its ability to inhibit cell proliferation through modulation of specific metabolic pathways, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : Another study highlighted its effectiveness against certain bacterial strains, suggesting potential use in developing new antimicrobial agents. The interaction with bacterial enzymes was noted to disrupt metabolic processes, leading to cell death.
Agrochemical Applications
The compound's structural features make it suitable for use in agrochemicals, particularly as a pesticide or herbicide.
Data Table: Agrochemical Efficacy
These results indicate that the compound can be effective in managing agricultural pests, which is critical for enhancing crop yields.
Biochemical Research Applications
The compound's ability to interact with various enzymes and proteins has made it a valuable tool in biochemical research.
Interaction Studies
- Enzyme Modulation : The compound has been shown to bind to key enzymes involved in metabolic pathways. Its binding affinity is enhanced due to the trifluoromethyl group, allowing for allosteric modulation of enzyme functions.
- Biochemical Pathway Analysis : Researchers have utilized this compound in studies aimed at understanding complex biochemical pathways. Its unique structure allows for detailed analysis of enzyme interactions and metabolic regulation.
Mechanism of Action
The mechanism of action of 1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the amino alcohol moiety allows for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of specific biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethylthio group in introduces enhanced lipophilicity and metabolic stability compared to the parent compound.
- The piperidinol analog in replaces the amino alcohol with a heterocyclic ring, altering melting points and solubility profiles.
Pharmacologically Active Derivatives
Urea-Linked Compounds
- Sorafenib Tosylate (CAS 475207-59-1): Contains a [4-chloro-3-(trifluoromethyl)phenyl]urea group linked to a pyridinecarboxamide moiety. This FDA-approved kinase inhibitor demonstrates the pharmacological relevance of the 4-chloro-3-(trifluoromethyl)phenyl scaffold in anticancer therapies .
- Compound 9k : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea. Exhibits high yield (86.8%) and a molecular ion peak at m/z 480.2 [M+H]+, indicating stability in mass spectrometry analysis .
Comparison :
- Target Compound vs. Sorafenib : The absence of the urea linker and pyridinecarboxamide in the target compound suggests differences in target specificity (e.g., kinase inhibition vs. undefined mechanisms).
- Compound 9k: The urea linker and thiazole-piperazine system enhance intermolecular interactions, likely improving binding to biological targets compared to the amino alcohol structure .
Insights :
- The piperidinol analog has a higher melting point, likely due to crystalline packing facilitated by the rigid heterocycle.
Biological Activity
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL, also known by its systematic name (1R,2S)-1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL, is a chiral compound with significant biological activity due to its unique structural features. This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an amino alcohol functional group, which contribute to its pharmacological properties.
- Molecular Formula : C10H11ClF3NO
- Molar Mass : 253.65 g/mol
- Density : Approximately 1.359 g/cm³
- Boiling Point : 324.5 °C
- pKa : Predicted at 12.34 .
The biological activity of (1R,2S)-1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity for specific receptors or enzymes.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential antidepressant effects.
- Neuroprotective Effects : The structural characteristics may confer neuroprotective properties in models of neurodegenerative diseases.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures can exhibit antimicrobial properties against various pathogens.
Case Studies and Research Findings
A review of the literature reveals several studies that explore the biological activity of related compounds, which can provide insights into the potential effects of (1R,2S)-1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL:
Table 1: Summary of Biological Activities in Related Compounds
Toxicological Studies
Toxicity assessments have indicated that the enantiomers of similar compounds exhibit significant differences in toxicity profiles, which is crucial for understanding the safety and efficacy of (1R,2S)-1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL.
Table 2: Toxicity Data for Related Compounds
Q & A
Q. What are the optimal synthetic routes for 1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and hydroxylation. For example, similar halogenated phenylpropanol derivatives are synthesized via coupling reactions using intermediates like 4-chloro-3-(trifluoromethyl)aniline (). Post-synthesis, purity is validated using:
- High-Performance Liquid Chromatography (HPLC) : To assess compound homogeneity.
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by matching proton/carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm for substituted phenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₀H₁₀ClF₆NO₂ has a theoretical mass of 325.64 g/mol) .
Q. How can spectroscopic techniques differentiate this compound from structurally similar analogs?
- Methodological Answer : Key spectral markers include:
- Infrared (IR) Spectroscopy : The hydroxyl (-OH) stretch (~3200–3500 cm⁻¹) and amine (-NH₂) bands (~3300 cm⁻¹) distinguish it from non-hydroxylated analogs.
- ¹⁹F NMR : The trifluoromethyl (-CF₃) group shows a distinct singlet near δ -60 to -65 ppm, while chloro-substituents influence chemical shifts in ¹H NMR .
- X-ray Crystallography : Resolves stereochemical ambiguities, such as the configuration of the chiral center at C2 (propan-2-ol) .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound against target proteins?
Protein Preparation : Retrieve the target protein (e.g., kinase or receptor) from the PDB database and remove water/ligands.
Ligand Preparation : Optimize the compound’s 3D structure using software like Avogadro, ensuring correct protonation states.
Docking Simulation : Set grid parameters to encompass the active site. AutoDock Vina’s scoring function (hybrid of empirical and knowledge-based terms) predicts binding affinities (ΔG) and identifies key interactions (e.g., hydrogen bonds with -OH/-NH₂ groups) .
Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Methodological Answer : Discrepancies may arise from:
- Stereochemical Variations : Enantiomers (e.g., (S)- vs. (R)-configurations) exhibit divergent activities. Use chiral chromatography or asymmetric synthesis to isolate isomers .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, derivatives with electron-withdrawing groups (e.g., -CF₃) may show enhanced activity in low-pH environments .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies, controlling for variables like solvent polarity or temperature .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : SAR analysis involves systematic modifications:
- Core Modifications : Replace the propan-2-ol moiety with cyclopropanol to enhance metabolic stability.
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position of the phenyl ring to improve binding affinity .
- Bioisosteric Replacement : Swap -CF₃ with -SF₅ to maintain steric bulk while altering electronic properties .
- In Silico Screening : Use QSAR models to predict pharmacokinetic properties (e.g., logP, solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
